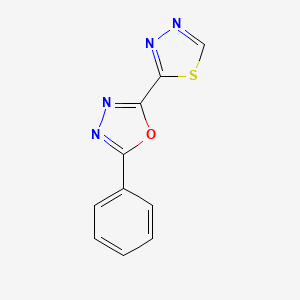
1,3,4-Oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)- is a heterocyclic compound that contains both oxadiazole and thiadiazole rings These rings are known for their diverse biological activities and are commonly used in medicinal chemistry The compound’s structure includes two nitrogen atoms and one oxygen atom in the oxadiazole ring, and two nitrogen atoms and one sulfur atom in the thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)- typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For example, the reaction of benzohydrazide with thiocarbohydrazide in the presence of phosphoryl chloride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the molecule .
Aplicaciones Científicas De Investigación
1,3,4-Oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: The compound has shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides.
Mecanismo De Acción
The mechanism of action of 1,3,4-oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole: Contains a different arrangement of nitrogen and oxygen atoms in the ring.
1,2,5-Oxadiazole: Another isomer with a distinct ring structure.
1,3,4-Thiadiazole: Similar to the thiadiazole ring in the compound but lacks the oxadiazole ring.
Uniqueness
1,3,4-Oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)- is unique due to the presence of both oxadiazole and thiadiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
669065-31-0 |
|---|---|
Fórmula molecular |
C10H6N4OS |
Peso molecular |
230.25 g/mol |
Nombre IUPAC |
2-phenyl-5-(1,3,4-thiadiazol-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H6N4OS/c1-2-4-7(5-3-1)8-12-13-9(15-8)10-14-11-6-16-10/h1-6H |
Clave InChI |
ZUZJXFYKTUZORR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(O2)C3=NN=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid](/img/structure/B12544665.png)

![N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12544672.png)

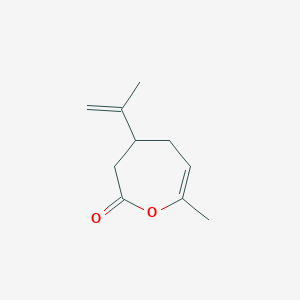
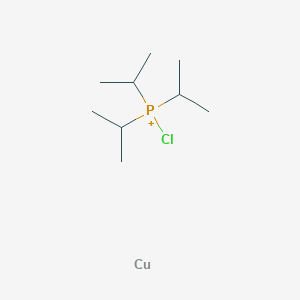
![N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide](/img/structure/B12544695.png)

![4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol](/img/structure/B12544704.png)
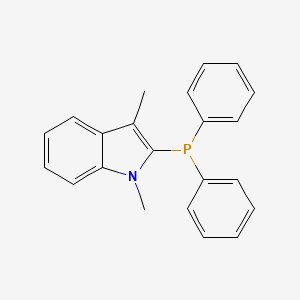

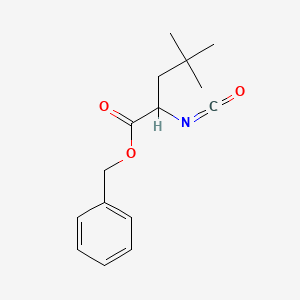
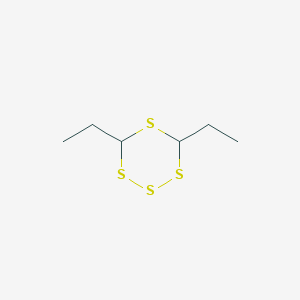
![Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B12544725.png)
